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Compound of Interest

Compound Name:
5-(P-tolyl)isoxazole-4-carbonyl

chloride

Cat. No.: B8815688

Get Quote

Abstract & Introduction
5-(p-Tolyl)isoxazole-4-carbonyl chloride (CAS: 1003562-04-6) is a high-value heterocyclic

building block used primarily in the synthesis of immunomodulators, antibiotics (isoxazolyl

penicillins), and agrochemicals.[1] Structurally, it features a 1,2-oxazole core substituted with a

lipophilic p-tolyl group at the C5 position and a reactive electrophilic acyl chloride at C4.

This scaffold is chemically significant because it serves as a direct precursor to Leflunomide-

like analogs (DHODH inhibitors). While the isoxazole ring is generally robust, the C4-carbonyl

chloride moiety is highly moisture-sensitive and requires strict anhydrous protocols to prevent

hydrolysis to the corresponding carboxylic acid (5-(p-tolyl)isoxazole-4-carboxylic acid).

This guide provides validated protocols for N-acylation (Amide Synthesis) and O-acylation

(Esterification), designed to maximize yield while preserving the integrity of the isoxazole ring.
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Property Specification

IUPAC Name
5-(4-methylphenyl)-1,2-oxazole-4-carbonyl

chloride

Molecular Weight 221.64 g/mol

Appearance Off-white to pale yellow solid

Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Solubility Soluble in DCM, THF, Toluene, Ethyl Acetate

Stability
Hydrolyzes rapidly in moist air; stable in

anhydrous solvents

Hazards Corrosive (Skin Corr.[2][3] 1B), Lachrymator

Safety Warning: Acid chlorides react violently with water to release HCl gas. All operations

must be performed in a fume hood.

Mechanistic Insight
The acylation proceeds via a nucleophilic acyl substitution (addition-elimination) mechanism.

The isoxazole ring acts as an electron-withdrawing group (EWG) due to the electronegative

oxygen and nitrogen atoms, making the carbonyl carbon at C4 highly electrophilic.

Critical Consideration: Unlike simple benzoyl chlorides, the isoxazole ring can be susceptible to

base-catalyzed ring opening (Kemp elimination-type pathways) if exposed to strong bases

(e.g., NaOH, alkoxides) at high temperatures. Therefore, non-nucleophilic organic bases (TEA,

DIPEA, Pyridine) are strictly recommended over inorganic hydroxides.

Diagram 1: General Acylation Mechanism
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Caption: Nucleophilic acyl substitution pathway. The chloride leaving group is displaced by the

nucleophile via a tetrahedral intermediate.

Application 1: N-Acylation (Synthesis of Amides)
This protocol is optimized for synthesizing N-aryl-5-(p-tolyl)isoxazole-4-carboxamides, a

structural class relevant to anti-inflammatory drug discovery.

Materials
Reagent: 5-(p-Tolyl)isoxazole-4-carbonyl chloride (1.0 equiv)

Substrate: Aniline derivative or primary/secondary amine (1.0 – 1.1 equiv)

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv)

Solvent: Anhydrous Dichloromethane (DCM) or THF

Quench: Sat. NaHCO₃ solution

Step-by-Step Protocol
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen.

Solubilization: Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL). Add TEA

(1.5 mmol, 210 µL).
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Addition: Cool the mixture to 0°C (ice bath). Dissolve 5-(p-tolyl)isoxazole-4-carbonyl
chloride (1.0 mmol, 222 mg) in DCM (2 mL) and add it dropwise to the amine solution over

5 minutes.

Why? Controlling the exotherm prevents side reactions and decomposition of the acid

chloride.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

Monitoring: Check TLC (Hexane:EtOAc 3:1). The acid chloride (high Rf) should disappear;

the amide product (lower Rf) will appear.

Workup:

Dilute with DCM (20 mL).

Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and TEA.

Wash with Sat. NaHCO₃ (2 x 10 mL) to neutralize any residual acid.

Wash with Brine (10 mL), dry over Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂,

Hexane/EtOAc gradient).

Diagram 2: N-Acylation Workflow
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Caption: Operational workflow for the synthesis of isoxazole carboxamides.
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Application 2: O-Acylation (Esterification)
Used for creating prodrugs or synthetic intermediates.

Protocol Modifications
Base: Use Pyridine (2.0 equiv) as both base and catalyst (or add 10 mol% DMAP for

sterically hindered alcohols).

Solvent: Anhydrous THF is preferred if the alcohol is polar; otherwise DCM is suitable.

Temperature: Reactions with secondary alcohols may require reflux (60°C in THF).

Procedure
Dissolve alcohol (1.0 mmol) and Pyridine (2.0 mmol) in anhydrous THF (5 mL).

Add 5-(p-tolyl)isoxazole-4-carbonyl chloride (1.1 mmol) at 0°C.

Stir at RT for 6–12 hours.

Quench: Add water (1 mL) to hydrolyze excess acid chloride.

Extraction: Extract with EtOAc, wash with 1M HCl (critical to remove pyridine), then

NaHCO₃.
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Issue Probable Cause Solution

Low Yield Hydrolysis of reagent

Ensure all glassware is flame-

dried; use fresh anhydrous

solvents. Check reagent

quality (if solid has turned to

sticky gum, it has hydrolyzed).

Ring Opening Base too strong

Switch from inorganic bases

(NaOH) to hindered organic

bases (DIPEA). Avoid heating

>80°C.

Incomplete Reaction Steric hindrance

Add catalyst: DMAP (10 mol%)

for alcohols or HOBt for

amines.

Impurity (Acid) Hydrolysis during workup

Ensure rapid phase

separation; do not leave the

product in acidic/basic

aqueous layers for extended

periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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